molecular formula C9H6BrNO2 B15056042 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone

1-(6-Bromobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B15056042
M. Wt: 240.05 g/mol
InChI Key: XXTKDUYDHHFUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzoxazole ring and an ethanone group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and bromoacetyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Synthetic Route: The process involves the formation of an intermediate compound, which is then cyclized to form the benzoxazole ring

    Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Bromobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(6-Bromobenzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of biological processes and pathways. It can act as a probe to investigate enzyme activities and protein interactions.

    Medicine: Research has shown potential applications in drug discovery and development. The compound’s ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: In the industrial sector, it is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-(6-Bromobenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:

    1-(Benzo[d]oxazol-2-yl)ethanone: This compound lacks the bromine atom at the 6th position, resulting in different chemical properties and reactivity.

    2-(6-Bromobenzo[d]oxazol-2-yl)acetic acid: The presence of an acetic acid group instead of an ethanone group leads to different biological activities and applications.

    6-Bromo-2-methylbenzoxazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

1-(6-bromo-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6BrNO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3

InChI Key

XXTKDUYDHHFUEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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